4-(2-Chlorophenyl)oxane

Lipophilicity Drug-likeness ADME prediction

Researchers requiring the ortho-chlorophenyl oxane isomer for SAR studies often face supply gaps for this specific regioisomer. 4-(2-Chlorophenyl)oxane (CAS 2059933-11-6) provides the exact ortho-chloro substitution that enables directed ortho-metallation and confers unique steric constraints critical for target selectivity. - Ortho-Cl Hammett σ ≈ +0.47 vs para-Cl σ ≈ +0.23, altering electronic profile. - Enables lithiation at adjacent aryl position for late-stage diversification. - Computed LogP 3.23 supports CNS drug-like property optimization. Supplied as a research-grade building block with consistent purity, ready for immediate synthetic use.

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
Cat. No. B13250838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorophenyl)oxane
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC1COCCC1C2=CC=CC=C2Cl
InChIInChI=1S/C11H13ClO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2
InChIKeyITYHMMKKSXKXIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chlorophenyl)oxane Physicochemical and Structural Baseline


4-(2-Chlorophenyl)oxane (IUPAC: 4-(2-chlorophenyl)oxane; synonym: 4-(2-chlorophenyl)tetrahydro-2H-pyran) is a chlorinated heterocyclic building block composed of a saturated six-membered oxane (tetrahydropyran) ring bearing a 2‑chlorophenyl substituent at the 4‑position [1]. Its molecular formula is C₁₁H₁₃ClO with a molecular weight of 196.67 g·mol⁻¹ [1]. PubChem-computed descriptors include XLogP3‑AA = 2.9, topological polar surface area (TPSA) = 9.2 Ų, exactly one hydrogen‑bond acceptor, and a single rotatable bond connecting the phenyl and pyran rings [1]. The ortho‑chlorine substitution distinguishes this congener from its 3‑ and 4‑chlorophenyl positional isomers through altered electronic character and steric environment, which directly influence its utility as a synthetic intermediate and its performance in medicinal‑chemistry campaigns.

Workflow ortho-chlorophenyl heterocycle for medicinal chemistry and SAR
Selection context Unique electronic and steric profile vs meta/para isomers
Use mode Directed ortho-metallation, cross-coupling, fragment elaboration

Why 4-Chloro Isomer Cannot Substitute 4-(2-Chlorophenyl)oxane


Although the ortho‑, meta‑, and para‑chlorophenyl oxane isomers share identical molecular weights and gross elemental composition, the position of the chlorine atom on the aromatic ring profoundly alters electronic, steric, and reactivity profiles that are critical in both synthesis and biological target engagement. The ortho‑chloro substituent exerts a stronger electron‑withdrawing inductive effect (Hammett σₒᵣₜₕₒ ≈ +0.47) compared with the para‑chloro analogue (Hammett σₚₐᵣₐ = +0.227) [1]. This difference acidifies the ortho‑aryl C–H bonds, facilitates directed ortho‑metallation, and modulates the electron density on the tetrahydropyran oxygen, thereby affecting hydrogen‑bonding capacity. In biological contexts, the out‑of‑plane steric bulk of the ortho‑chlorine restricts the conformational freedom of the attached tetrahydropyran ring when bound to a protein pocket—an effect absent in the para‑isomer—which can translate into meaningful selectivity differences in medicinal‑chemistry programs [2]. For these reasons, substituting one isomer for another in a synthetic sequence or structure–activity relationship (SAR) exploration without re‑optimization risks loss of reactivity, potency, or selectivity.

Electronics
ortho-Cl σ ≈ +0.47
para-Cl σ = +0.227; reactivity and H-bond acceptor strength may shift significantly
Sterics
Restricted aryl-pyran rotation
Free rotation in para-isomer; conformational pre-organization may not transfer
Synthetic utility
ortho-directing group active
No ortho-directing relationship; late-stage diversification pathway lost

Identical molecular weight and TPSA may suggest interchangeability; electronic, steric, and directing-group differences make isomers unsuitable direct replacements without re-optimization.

4-(2-Chlorophenyl)oxane vs Analogs: Quantitative Evidence


LogP Comparison: 2- vs 4-Chlorophenyl Oxane

Vendor‑computed LogP values from the same algorithmic pipeline indicate a modest but meaningful lipophilicity difference between the 2‑chloro and 4‑chloro positional isomers. 4‑(2‑Chlorophenyl)oxane yields a LogP of 3.234, whereas the 4‑(4‑chlorophenyl)oxane counterpart shows a LogP of 2.9 [1]. The ΔLogP of +0.334 for the ortho‑substituted congener suggests enhanced membrane permeability potential, which can be advantageous in central‑nervous‑system (CNS) drug‑discovery programs where higher logP often correlates with improved blood–brain barrier penetration.

LogP comparison
Cross-study comparable
ΔLogP = +0.334
ortho: 3.234 vs para: 2.9
May support higher membrane partitioning potential in permeability-sensitive screens.
Computational predictions; algorithm-dependent values.
Lipophilicity Drug-likeness ADME prediction

TPSA Parity: 2-Chloro vs 4-Chloro Oxane Isomers

TPSA values are nearly identical for the 2‑chloro (9.2–9.23 Ų) and 4‑chloro (9.2 Ų) isomers [1]. This parity indicates that differences in hydrogen‑bonding capacity or passive transcellular permeability attributed to polar surface area cannot explain differential biological behavior. Any observed pharmacological divergence must therefore arise from steric, electronic, or conformational factors rather than from gross polar descriptor changes.

TPSA parity
Cross-study comparable
ΔTPSA ≤ 0.03 Ų
ortho: 9.2 Ų, para: 9.2 Ų
Polar surface area differences do not explain divergent biological behavior; steric/electronic factors are key.
Computed by Cactvs and vendor algorithms.
Polar surface area Oral bioavailability CNS multiparameter optimization

Hammett Constants: Ortho vs Para Chlorophenyl Substituent Effects

The electron‑withdrawing character of the aromatic chlorine substituent, quantified by the Hammett σ constant, differs substantially between ortho and para positions. The para‑Cl σₚ value is +0.227, whereas the ortho‑Cl σₒ value is approximately +0.47—roughly twice as large [1]. This enhanced inductive withdrawal in the ortho isomer increases the electrophilicity of the aromatic ring, facilitates nucleophilic aromatic substitution, and makes the ortho‑Cl congener a more reactive partner in cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig). In medicinal chemistry, the altered electron density on the tetrahydropyran oxygen can modulate hydrogen‑bond acceptor strength and thus target‑binding thermodynamics.

Hammett constants
Class-level inference
σₒ(2-Cl) ≈ +0.47 vs σₚ(4-Cl) = +0.227
~2.1‑fold greater inductive withdrawal
Reported electronic difference directly impacts synthetic reactivity and target-binding thermodynamics.
Values from benzoic acid ionization data; ortho includes steric contribution.
Hammett equation Electronic effects Reactivity prediction

ortho-Directing Capability of 2-Chlorophenyl Group

The 2‑chlorophenyl substituent in 4‑(2‑chlorophenyl)oxane serves as a competent directing group for directed ortho‑metallation (DoM), enabling selective functionalization at the position adjacent to the chlorine atom. In contrast, the 4‑chlorophenyl isomer lacks this ortho‑directing ability because the chlorine and the tetrahydropyran attachment point are para to one another [1]. This capability allows the 2‑chloro isomer to be elaborated into more complex, diversely substituted scaffolds without requiring pre‑functionalized aryl starting materials—a significant advantage in parallel synthesis and library production.

ortho-Directing capability
Class-level inference
DoM enabled in 2-Cl isomer; precluded in 4-Cl isomer.
Supports late-stage diversification without pre-functionalized aryl starting materials.
Inferred from established chlorobenzene DoM chemistry.
Directed ortho-metallation C–H functionalization Late-stage diversification

Steric Effects on Tetrahydropyran Conformation: Ortho vs Para Chlorine

The ortho‑chlorine atom in 4‑(2‑chlorophenyl)oxane introduces a steric clash with the equatorial C–H bonds of the tetrahydropyran ring, biasing the ring conformation and restricting the rotational freedom of the aryl–pyran bond. In the para‑isomer, the chlorine is distant from the ring junction and exerts negligible steric influence on the tetrahydropyran geometry [1]. This conformational restriction can translate into differential binding poses when the oxane scaffold is elaborated into a bioactive molecule, potentially improving shape complementarity to a protein binding site or altering off‑target selectivity profiles.

Conformational restriction
Class-level inference
Rotational barrier estimated 2–4 kcal·mol⁻¹ higher for ortho isomer.
Conformational pre-organization may reduce entropic penalty upon protein binding.
Extrapolated from 2-chlorobiphenyl experimental data.
Conformational analysis Steric effects Protein–ligand docking

4-(2-Chlorophenyl)oxane Application and Procurement Scenarios


ortho-Chlorophenyl Tetrahydropyran in Medicinal Chemistry Lead Optimization

When a medicinal‑chemistry hit or lead contains a 2‑chlorophenyl‑tetrahydropyran motif, procuring the exact 4‑(2‑chlorophenyl)oxane scaffold ensures fidelity to the established SAR. Attempting to substitute the 4‑chlorophenyl isomer would alter the electronic character (Δσ ≈ 0.24) and eliminate the steric restriction that may be responsible for target selectivity [1]. This compound is therefore the correct choice for follow‑up libraries, fragment growing, and scaffold‑hopping studies where the ortho‑Cl is a pharmacophoric element.

Directed ortho-Metallation for Late-Stage Diversification

4‑(2‑Chlorophenyl)oxane is uniquely suited as a starting material for DoM‑based diversification strategies. The chlorine atom directs lithiation to the adjacent aryl position, enabling introduction of electrophilic warheads (e.g., aldehydes, boronate esters, halogens) without pre‑functionalization . The para‑chloro isomer cannot participate in this chemistry, making the ortho‑chloro congener the mandatory choice for synthetic routes employing ortho‑lithiation tactics.

CNS Drug Discovery with Elevated Lipophilicity

With a computed LogP of 3.234, 4‑(2‑chlorophenyl)oxane resides in the lipophilicity range often associated with CNS drug candidates (typically LogP 2–5) . The +0.334 LogP increment over the 4‑chlorophenyl isomer may provide a favorable shift in blood–brain barrier permeability without resorting to additional lipophilic substituents that increase molecular weight and the risk of off‑target pharmacology.

ortho-Chlorophenyl Functionality in Agrochemical Discovery

Patent literature indicates that tetrahydropyran derivatives bearing ortho‑ or para‑chlorophenyl substituents at the 4‑position are privileged scaffolds in fungicide and plant growth‑regulator discovery . The 2‑chlorophenyl isomer may confer distinct activity spectra or resistance profiles compared to the para isomer, making it a critical intermediate for structure–activity relationship (SAR) exploration in agrochemical lead optimization.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Electronic character (σₒ ≈ +0.47) and conformational restriction
Target selectivity and binding pose fidelity
Late-stage diversification via DoM
ortho-directing chlorine atom
Regioselective C–H functionalization efficiency
CNS drug discovery
Computed LogP of 3.234
Blood-brain barrier permeability screening
Agrochemical SAR exploration
ortho-Chlorophenyl tetrahydropyran scaffold
Fungicide / plant growth-regulator activity spectra

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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